![molecular formula C26H25N5O3 B14115127 8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B14115127.png)
8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify specific functional groups within the compound.
Substitution: The aromatic rings in the compound can undergo substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the aromatic rings.
Wissenschaftliche Forschungsanwendungen
8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl
- 1,3-Dimethyl-7-(1-methyl-2-oxopropyl)-8-(4-morpholinylmethyl)-3,7-dihydro-1H-purine-2,6-dione
- 8-(3,5-dimethyl-1-pyrazolyl)-7-ethyl-3-methyl-1-(2-oxopropyl)purine-2,6-dione
Uniqueness
What sets 8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione apart from similar compounds is its unique combination of functional groups and aromatic rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C26H25N5O3 |
|---|---|
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
6-(3,5-dimethylphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C26H25N5O3/c1-15-11-16(2)13-20(12-15)31-21(19-9-7-6-8-10-19)14-29-22-23(27-25(29)31)28(5)26(34)30(24(22)33)17(3)18(4)32/h6-14,17H,1-5H3 |
InChI-Schlüssel |
MLEFSPQJKKODII-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C(C)C(=O)C)C5=CC=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl (1R,3R,4S)-3-amino-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B14115061.png)
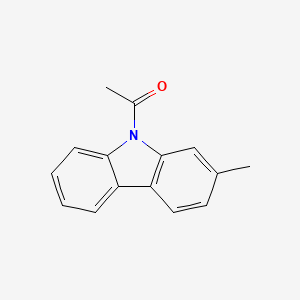
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14115067.png)
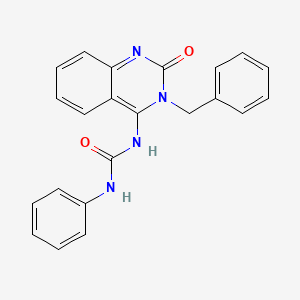

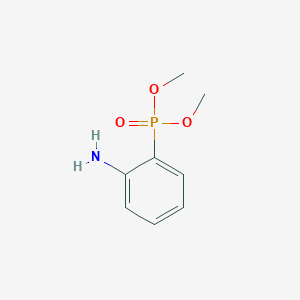
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-propoxybenzyl)propanamide](/img/structure/B14115084.png)


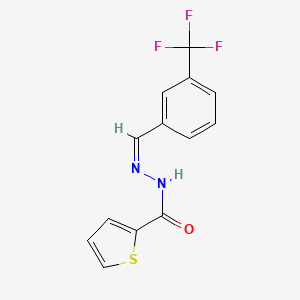
![3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115099.png)
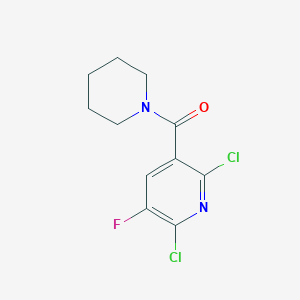
![(2S)-2-[amino-(4-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B14115106.png)

